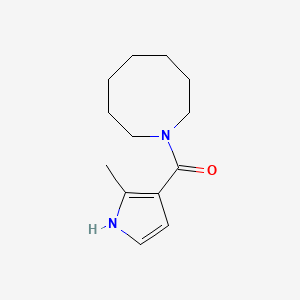
azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone, also known as AZM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrole and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been reported that this compound inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in vitro and in vivo. Furthermore, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone in lab experiments is its low toxicity. This compound has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in lab experiments.
Direcciones Futuras
There are several future directions for research on azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone. One future direction is the investigation of the molecular targets of this compound. While the mechanism of action of this compound is not fully understood, identifying its molecular targets could provide insight into its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various therapeutic applications. Furthermore, investigating the potential synergistic effects of this compound with other compounds could lead to the development of more effective therapies. Finally, investigating the potential side effects of this compound is also important for its safe use in therapeutic applications.
Métodos De Síntesis
Azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone can be synthesized by reacting 2-methyl-1H-pyrrole-3-carbaldehyde with 1,2-diaminocyclohexane in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain this compound. This synthesis method has been reported in several scientific publications and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
Azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been found to exhibit various scientific research applications. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Furthermore, this compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-12(7-8-14-11)13(16)15-9-5-3-2-4-6-10-15/h7-8,14H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBNJHRRRIEKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7584051.png)
![3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile](/img/structure/B7584056.png)



![(6-Methylpyridin-3-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584083.png)

![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![5-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)pyrrolidin-2-one](/img/structure/B7584103.png)

![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)
![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)
